(3S)-Boc-3-amino-4-phenyl-2-butanone

Beschreibung

BenchChem offers high-quality (3S)-Boc-3-amino-4-phenyl-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-Boc-3-amino-4-phenyl-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

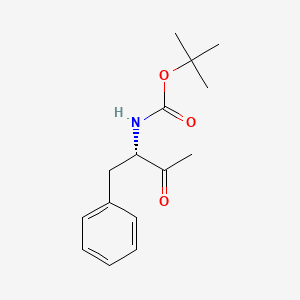

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H21NO3 |

|---|---|

Molekulargewicht |

263.33 g/mol |

IUPAC-Name |

tert-butyl N-[(2S)-3-oxo-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C15H21NO3/c1-11(17)13(10-12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,13H,10H2,1-4H3,(H,16,18)/t13-/m0/s1 |

InChI-Schlüssel |

DMMVKJGUXXSORJ-ZDUSSCGKSA-N |

Isomerische SMILES |

CC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Kanonische SMILES |

CC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Sequenz |

F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Structure of (3S)-Boc-3-amino-4-phenyl-2-butanone

Abstract: This technical guide provides a comprehensive overview of (3S)-Boc-3-amino-4-phenyl-2-butanone, a critical chiral building block in modern medicinal chemistry. We delve into its chemical structure, physicochemical properties, and provide a detailed, field-proven synthetic protocol. The narrative emphasizes the causal reasoning behind experimental choices, particularly the strategic use of the Weinreb amide methodology to ensure precise carbonyl functionalization. Furthermore, this guide elucidates the compound's pivotal role as a key intermediate in the synthesis of the HIV-1 protease inhibitor, Atazanavir, grounding its relevance in a significant therapeutic context. This document is intended for researchers, chemists, and professionals in drug development seeking an in-depth understanding of this versatile synthetic intermediate.

Introduction and Nomenclature

(3S)-Boc-3-amino-4-phenyl-2-butanone is a synthetic intermediate of significant interest in the pharmaceutical industry.[1] Its structure combines several key features: a specific stereocenter ((3S)-configuration), an amine protecting group (tert-butyloxycarbonyl, or Boc), and a keto-carbonyl group. This combination makes it a valuable precursor for constructing complex, enantiomerically pure molecules.[1]

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and organic chemistry.[2] It provides robust protection for the amine functionality against a wide range of nucleophilic and basic conditions, yet it can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2] This strategic lability is crucial for multi-step syntheses where sequential deprotection and functionalization are required.

1.1 Systematic Naming and Identifiers:

-

Systematic Name: tert-butyl ((2S)-1-methyl-3-oxo-1-phenylbutan-2-yl)carbamate

-

Common Name: (3S)-Boc-3-amino-4-phenyl-2-butanone

-

CAS Number: 104590-78-5 (Note: Some sources may list CAS 85613-64-5 for this structure, but 104590-78-5 is also frequently cited in patents related to its application)

-

Molecular Formula: C₁₅H₂₁NO₃[1]

-

Molecular Weight: 263.33 g/mol [1]

Physicochemical and Spectroscopic Properties

The precise chemical structure of a molecule is unequivocally defined by its physical properties and its response to various spectroscopic techniques. This section outlines the key data for (3S)-Boc-3-amino-4-phenyl-2-butanone.

2.1 Physical Properties:

A summary of the key physicochemical properties is presented in Table 1. These values are essential for handling, purification, and reaction setup.

| Property | Value | Source(s) |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Molecular Formula | C₁₅H₂₁NO₃ | [1] |

| Molecular Weight | 263.33 g/mol | [1] |

| Storage Temperature | 2-8°C | [3] |

| Purity (Typical) | ≥95-99% (HPLC) | [1] |

2.2 Spectroscopic Data (Predicted and Representative):

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key expected shifts include:

-

A singlet around 1.4 ppm integrating to 9 hydrogens, corresponding to the bulky tert-butyl group of the Boc protector.

-

A singlet around 2.1-2.2 ppm for the 3 hydrogens of the terminal methyl ketone (C1).

-

A multiplet for the benzylic protons (C4) appearing as two doublets of doublets (dd) around 2.9 and 3.1 ppm .

-

A multiplet around 4.3-4.4 ppm for the single proton at the chiral center (C3).

-

A broad singlet around 5.0-5.2 ppm for the NH proton of the carbamate.

-

A multiplet in the aromatic region, around 7.1-7.3 ppm , integrating to 5 hydrogens for the phenyl ring.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides a map of the carbon backbone. Expected characteristic peaks include:

-

Multiple peaks in the aromatic region (~126-137 ppm ).

-

A peak for the carbamate carbonyl (~155 ppm ).

-

A peak for the ketone carbonyl (~208 ppm ).

-

A signal for the quaternary carbon of the Boc group (~80 ppm ).

-

A signal for the methyl carbons of the Boc group (~28 ppm ).

-

Signals for the chiral center methine (CH), the benzylic methylene (CH₂), and the ketone methyl (CH₃).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.

-

A strong absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate.

-

A strong, sharp absorption band around 1710-1720 cm⁻¹ for the ketone carbonyl (C=O) stretch.

-

Another strong absorption band around 1680-1690 cm⁻¹ for the carbamate carbonyl (C=O) stretch.

-

C-H stretching bands for aromatic and aliphatic groups just below and above 3000 cm⁻¹ .

-

Synthesis and Mechanistic Rationale

The synthesis of (3S)-Boc-3-amino-4-phenyl-2-butanone is a prime example of modern stereocontrolled organic synthesis, starting from a readily available chiral precursor, N-Boc-L-phenylalanine. The overall strategy involves converting the carboxylic acid of the starting material into a methyl ketone while preserving the stereochemical integrity of the adjacent chiral center.

3.1 The Weinreb Amide Strategy: A Causality-Driven Choice

A direct reaction of an organometallic reagent like methyllithium or a methyl Grignard reagent with an activated form of N-Boc-L-phenylalanine (like an acid chloride or ester) is fraught with peril. These highly reactive nucleophiles can add to the newly formed ketone, leading to an over-addition side product (a tertiary alcohol) and significantly reducing the yield of the desired product.

To circumvent this, the Weinreb amide synthesis is the superior and authoritative strategy.[4][5] This method involves converting the carboxylic acid into an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[4] The resulting Weinreb amide reacts cleanly with organometallic reagents to form a highly stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, at which point the excess organometallic reagent has been quenched. This elegant mechanism reliably prevents the over-addition problem, making it the method of choice for this transformation.

Below is the logical and experimental workflow for the synthesis.

Caption: Synthetic workflow from N-Boc-L-phenylalanine to the target ketone.

3.2 Detailed Experimental Protocols

The following protocols are based on established, reliable procedures for each step of the transformation.[2][4][6]

Protocol 1: Synthesis of N-methoxy-N-methyl-(S)-2-(tert-butoxycarbonylamino)-3-phenylpropanamide (Weinreb Amide Intermediate)

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-L-phenylalanine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).

-

Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or HATU (1.1 eq).

-

Expertise Note: The use of a standard peptide coupling reagent ensures efficient activation of the carboxylic acid for amidation under mild conditions that prevent racemization of the sensitive chiral center.

-

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure Weinreb amide.

-

Protocol 2: Synthesis of (3S)-Boc-3-amino-4-phenyl-2-butanone

-

Reaction Setup: Dissolve the purified Weinreb amide (1.0 eq) from the previous step in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Grignard Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (CH₃MgBr, approx. 1.5-2.0 eq, typically as a 3.0 M solution in diethyl ether) dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

Expertise Note: The excess Grignard reagent ensures the complete consumption of the starting material. The reaction is performed at a low temperature to minimize potential side reactions.

-

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting Weinreb amide.

-

Quenching and Workup (Self-Validating System):

-

Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This step protonates the tetrahedral intermediate to form the ketone and neutralizes any remaining Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by flash chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield (3S)-Boc-3-amino-4-phenyl-2-butanone as a white or off-white solid.

Application in Drug Development: The Synthesis of Atazanavir

The primary industrial application of (3S)-Boc-3-amino-4-phenyl-2-butanone is its role as a key chiral precursor in the synthesis of Atazanavir.[7] Atazanavir (marketed as Reyataz®) is an essential antiretroviral drug classified as an HIV-1 protease inhibitor.[7]

4.1 Mechanism of Action of Atazanavir:

HIV protease is a viral enzyme critical for the lifecycle of the human immunodeficiency virus. It functions by cleaving newly synthesized viral polyproteins into smaller, functional proteins, which are necessary for the assembly of mature, infectious virions. Atazanavir is designed as a peptidomimetic inhibitor that fits into the active site of the HIV protease, blocking its function. This inhibition prevents the maturation of the virus, rendering it non-infectious and thereby reducing the viral load in the patient.

4.2 Role of the Intermediate in the Atazanavir Synthesis:

The (3S)-Boc-3-amino-4-phenyl-2-butanone intermediate provides the core C-terminal fragment of the Atazanavir backbone. Its synthesis is a critical step in the overall convergent synthesis of the drug. The ketone functionality in the intermediate is subsequently reduced stereoselectively to a hydroxyl group, and the Boc-protected amine is deprotected to be coupled with other fragments of the final drug molecule. The specific (3S) stereochemistry is essential for the final molecule's ability to bind with high affinity and selectivity to the HIV protease active site.

Caption: Role of the intermediate in the convergent synthesis of Atazanavir.

Conclusion

(3S)-Boc-3-amino-4-phenyl-2-butanone is more than just a chemical compound; it is an enabling tool for the construction of complex, life-saving therapeutics. Its synthesis, elegantly achieved through the strategic application of the Weinreb amide protocol, highlights the principles of modern, rational organic synthesis: stereocontrol, functional group compatibility, and high-yield transformations. As a key building block for the HIV protease inhibitor Atazanavir, its importance is firmly grounded in the field of medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable intermediate in their drug discovery and development endeavors.

References

-

Supporting Information for a publication by the Royal Society of Chemistry. Rsc.org. [Link]

- WO2005063770A1 - Process for the preparation of (3r,3as,6ar)-hexahydrofuro [2,3-b] furan-3-yl (1s,2r)-3-[[(4-aminophenyl) sulfonyl] (isobutyl) amino]-1-benzyl-2-hydroxypropylcarbamate.

- WO2008065490A3 - Process for the preparation of atazanavir.

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]

-

Atazanavir. WIPO. [Link]

- WO2013020460A1 - Atazanavir preparation method.

-

Patent Landscape Report on Atazanavir. WIPO. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

-

Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Thaiscience. [Link]

-

N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. Organic Chemistry Portal. [Link]

-

TERT-BUTYL ((R)-1-((S)-OXIRAN-2-YL)-2-PHENYLETHYL)CARBAMATE. precisionFDA. [Link]

- US5936104A - Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives.

-

1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) | Download Scientific Diagram. ResearchGate. [Link]

-

1H-Cyclopropa[8][9]benz[1,2-e]azulene-5,7b,9,9a-tetrol, 1a,1b,4,4a,5,7a,8,9-octahydro-1,1,6,8-tetramethyl-3-[(triphenylmethoxy)methyl]. PubChem. [Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. [Link]

-

CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks. [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wipo.int [wipo.int]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Patent Landscape Report on Atazanavir [wipo.int]

- 8. WO2008065490A3 - Process for the preparation of atazanavir - Google Patents [patents.google.com]

- 9. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

(3S)-Boc-3-amino-4-phenyl-2-butanone: A Technical Guide for Advanced Research

This guide provides an in-depth analysis of (3S)-Boc-3-amino-4-phenyl-2-butanone, a chiral building block of significant interest in pharmaceutical development and complex organic synthesis. We will explore its core chemical properties, stereospecific applications, and established protocols for its use, providing researchers, scientists, and drug development professionals with the technical insights required for successful application.

Core Molecular Profile

(3S)-Boc-3-amino-4-phenyl-2-butanone is a derivative of phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis and other organic reactions, enhancing the compound's stability and allowing for controlled reactivity.[1] The presence of the chiral center at the C3 position, designated as (S), makes it a crucial intermediate for producing enantiomerically pure compounds.[1]

Chemical Formula and Molecular Weight

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₁NO₃ | [1][2][3] |

| Molecular Weight | 263.33 g/mol | [1][3] |

| CAS Number | 85613-64-5 | [1][2][3] |

| Appearance | White or off-white powder | [1] |

Structural Representation

The structure features a butanone backbone with a phenyl group at the C4 position and a Boc-protected amine at the C3 position. The "(3S)" designation defines the stereochemistry at this chiral center.

Caption: 2D structure of (3S)-Boc-3-amino-4-phenyl-2-butanone.

Synthesis and Stereochemical Integrity

The synthesis of (3S)-Boc-3-amino-4-phenyl-2-butanone requires precise stereochemical control to ensure the desired (S)-enantiomer. Asymmetric synthesis routes are often employed, starting from chiral precursors. For instance, methods have been developed utilizing chiral auxiliaries to introduce the amino group with high enantioselectivity.[4] The Boc protecting group is typically introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5]

The stereochemical purity of the final product is paramount for its application in pharmaceuticals, where the biological activity is often enantiomer-dependent. HPLC analysis is a standard method to confirm the enantiomeric excess (ee) of the compound.[1]

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily valued in the fields of pharmaceutical development and peptide chemistry.[1]

Pharmaceutical Intermediate

(3S)-Boc-3-amino-4-phenyl-2-butanone serves as a key intermediate in the synthesis of a variety of bioactive molecules and complex therapeutic agents.[1] Its structure is a component of isosteres for phenylalanine, which are used to create conformationally restricted analogues in drug design, such as renin inhibitors.[4] It is particularly noted for its use in developing drugs targeting neurological disorders.[1]

Peptide Synthesis

In peptide synthesis, the Boc group serves as a temporary protecting group for the amine functionality.[1][5] This allows for the sequential addition of amino acids to build a peptide chain. The stability of the Boc group under various coupling conditions, combined with its straightforward removal under acidic conditions, makes it an ideal choice for this application.[1][5][6]

Caption: Workflow for using Boc-protected amines in solid-phase peptide synthesis.

Experimental Protocols and Handling

Boc Group Deprotection

The removal of the Boc protecting group is a critical step to liberate the free amine for subsequent reactions. This is typically achieved under acidic conditions.

Standard Protocol using Trifluoroacetic Acid (TFA):

-

Suspension: Suspend the Boc-protected compound (or resin-bound peptide) in a solvent such as dichloromethane (DCM).[6]

-

Acidification: Add a solution of 50% (v/v) TFA in DCM.[6] The TFA protonates the Boc group, leading to its cleavage.[5]

-

Reaction: Agitate the mixture at room temperature for approximately 5-30 minutes. The reaction produces a t-butyl cation and carbamic acid, which decarboxylates to the free amine and carbon dioxide.[5]

-

Neutralization & Wash: Following cleavage, filter the compound (if solid-phase) and wash thoroughly with DCM to remove residual acid.[6] A subsequent wash with a mild base solution, like 5% (v/v) diisopropylethylamine (DIPEA) in DCM, is often used to neutralize any remaining trifluoroacetate salts.[6]

Causality: TFA is a strong acid that effectively cleaves the acid-labile Boc group while minimizing side reactions on other acid-sensitive protecting groups if used under controlled conditions. DCM is chosen as the solvent due to its ability to swell resins in solid-phase synthesis and its inertness to the reaction conditions.

Alternative Methods: For substrates sensitive to strong acids, other methods like using p-toluenesulfonic acid have been developed, including solvent-free mechanochemical approaches.[7]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

-

Temperature: Store at 2-8°C.

-

Conditions: Keep the container tightly closed in a dry, well-ventilated place.[8][9] The compound is stable under recommended storage conditions.[8]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids during storage.[8]

Safety and Handling

As a standard laboratory chemical, appropriate personal protective equipment (PPE) should be used.

-

Eye/Face Protection: Wear safety glasses with side-shields.[8][10]

-

Skin Protection: Handle with gloves and wear appropriate protective clothing.[8][9][10]

-

Handling: Avoid dust formation and inhalation.[8][10] Use in a well-ventilated area or with local exhaust ventilation.[8][10]

Analytical Characterization (Predicted)

-

¹H NMR: Protons on the phenyl group would appear in the aromatic region (~7.1-7.6 ppm). The methyl protons (C1) would be a singlet further upfield. The methylene protons (C4) and the methine proton (C3) would show characteristic splitting patterns based on their coupling.

-

¹³C NMR: The carbonyl carbon (C2) would have the most downfield chemical shift, typically >200 ppm.[12] The carbons of the phenyl group would appear in the ~125-140 ppm range. The t-butyl carbons of the Boc group would be distinct, along with the other aliphatic carbons.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed corresponding to its molecular weight (263.33). Common fragmentation patterns would include the loss of the Boc group or the t-butyl cation.

Conclusion

(3S)-Boc-3-amino-4-phenyl-2-butanone is a high-value chiral building block with well-defined properties and critical applications in modern drug discovery and peptide synthesis. Its utility is derived from the strategic placement of the Boc protecting group, which confers stability and allows for controlled, stereospecific transformations. The protocols for its use, particularly for deprotection, are robust and well-established. A thorough understanding of its chemical nature, handling requirements, and reaction mechanisms is essential for any researcher aiming to leverage this compound for the synthesis of novel, high-purity chemical entities.

References

-

Howei. CAS 85613-64-5 | Boc-(3S)-3-amino-4-phenyl-2-butanone,≥95%. [Link]

-

AAPPTec. Safety Data Sheet for (S)-Boc-β-Phe(3-F)-OH. [Link]

-

AAPPTec. N-Terminal Deprotection; Boc removal. [Link]

-

PubChem. 3-Amino-4-phenyl-2-butanone. [Link]

-

Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

-

Đud, M. & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

-

ACS Green Chemistry Institute. tert-Butyl Carbamate (BOC) Deprotection. [Link]

-

Rosenberg, S. H., et al. (1991). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 34(1), 469-479. [Link]

-

ResearchGate. Expedient asymmetric synthesis of (2S,3S)-Boc-phenylalanine epoxide, a key intermediate for the synthesis of biologically active compounds. [Link]

-

Royal Society of Chemistry. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

-

Fittkau, S. (1972). [Synthesis and properties of 1-chloro-3-amino-4-phenyl-butanone-2, an inhibitor of leucine aminopeptidase from bovine eye lenses]. Acta Biologica et Medica Germanica, 28(2), 259-67. [Link]

-

ResearchGate. ¹H NMR spectroscopic data of 4-phenyl-3-buten-2-one. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of butanone. [Link]

-

NIST WebBook. 2-Butanone, 4-phenyl-. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. CAS 85613-64-5 | Boc-(3S)-3-amino-4-phenyl-2-butanone,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 4. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. peptide.com [peptide.com]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. peptide.com [peptide.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 2-Butanone, 4-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of Boc-Protected Amino Ketones

Introduction: The Strategic Importance of Boc-Protected Amino Ketones in Synthetic and Medicinal Chemistry

Boc-protected amino ketones are a pivotal class of bifunctional molecules that serve as indispensable building blocks in modern organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the amino functionality, allowing for selective transformations at the ketone moiety. This orthogonality is crucial in the construction of complex molecular architectures, including peptidomimetics, heterocyclic scaffolds, and chiral intermediates for active pharmaceutical ingredients (APIs).[1][2]

The physical properties of these compounds—such as their melting point, solubility, and crystallinity—are not merely academic data points. They are critical parameters that dictate the practical aspects of their use in a laboratory or industrial setting. These properties influence reaction conditions, purification strategies, formulation development, and even the solid-state characteristics of the final products. This guide provides a comprehensive exploration of the physical properties of Boc-protected amino ketones, grounded in established chemical principles and supported by detailed experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively synthesize, purify, and characterize these valuable synthetic intermediates.

Core Physicochemical Characteristics

The introduction of the Boc group to an amino ketone fundamentally alters the parent molecule's physical properties. The bulky and lipophilic tert-butyl group generally increases solubility in organic solvents while the polar carbamate and ketone functionalities can participate in hydrogen bonding, influencing melting points and crystallinity.[3]

Melting Point

The melting point of a Boc-protected amino ketone is a key indicator of its purity and can be influenced by several factors:

-

Molecular Weight: Generally, for a homologous series, the melting point increases with molecular weight due to stronger van der Waals forces.

-

Amino Acid Side Chain: The nature of the amino acid side chain (R group) plays a significant role. Bulkier or more rigid side chains can lead to more organized crystal packing and thus higher melting points. For instance, Boc-protected amino acids with aromatic side chains often exhibit higher melting points than their aliphatic counterparts.

-

Ketone Structure: The structure of the ketone portion of the molecule also influences the melting point. Aryl ketones, for example, tend to have higher melting points than alkyl ketones due to increased rigidity and potential for π-stacking interactions in the crystal lattice.

-

Crystallinity: Most Boc-protected amino ketones, like their amino acid precursors, are crystalline solids at room temperature.[4] A sharp melting point range is indicative of a high degree of purity and a well-defined crystal lattice. Amorphous or oily products, which can sometimes be obtained after chromatographic purification, often have a broad melting range or no distinct melting point.

Table 1: Representative Melting Points of Boc-Protected Amino Ketones

| Compound Name | Structure | Melting Point (°C) | Reference |

| tert-butyl (1-(4-chlorophenyl)-2,2-difluoro-3-(naphthalen-2-yl)-3-oxopropyl)carbamate | (Structure not shown) | Not specified as a solid | [5] |

| N-Boc-L-phenylalanine | (Amino acid precursor) | 84-86 | [6] |

| N-Boc-L-phenylglycine | (Amino acid precursor) | 88-90 | [6] |

Note: Specific melting point data for a wide range of Boc-protected amino ketones is not extensively tabulated in the literature. The data presented here is illustrative. Researchers should determine the melting point of their specific compounds experimentally.

Solubility

The solubility profile of a Boc-protected amino ketone is critical for its use in synthesis and purification. The presence of the lipophilic Boc group generally imparts good solubility in a range of common organic solvents.[3]

-

General Solubility Trends:

-

High Solubility: Generally observed in chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and esters (ethyl acetate).[7]

-

Moderate Solubility: Often seen in polar aprotic solvents like acetone and acetonitrile.

-

Lower Solubility: Typically found in non-polar hydrocarbon solvents (hexanes, cyclohexane) and polar protic solvents (methanol, ethanol), although this can vary significantly with the specific structure.

-

Insolubility: Almost always insoluble in water.

-

-

Factors Influencing Solubility:

-

Amino Acid Side Chain: Non-polar, aliphatic, or aromatic side chains will increase solubility in non-polar solvents. Polar or functionalized side chains can increase solubility in more polar organic solvents.

-

Ketone Moiety: Similar to the side chain, a more lipophilic ketone structure will enhance solubility in non-polar solvents.

-

Table 2: Qualitative Solubility of Boc-Protected Amino Ketones

| Solvent | General Solubility | Rationale |

| Dichloromethane (DCM) | High | Effective at dissolving both polar and non-polar moieties. |

| Ethyl Acetate (EtOAc) | High | Good balance of polarity for dissolving the carbamate and ketone groups as well as the hydrocarbon backbone. |

| Tetrahydrofuran (THF) | High | Aprotic ether that is a good general solvent for many organic compounds. |

| Acetone | Moderate to High | Polar aprotic solvent that can dissolve a range of polarities. |

| Acetonitrile (MeCN) | Moderate | Polar aprotic solvent; solubility can be variable. |

| Methanol (MeOH) | Low to Moderate | Polar protic solvent; hydrogen bonding can compete with solvation. |

| Hexanes/Heptane | Low | Non-polar solvents, generally poor for these moderately polar compounds. |

| Water | Insoluble | The large, non-polar Boc group and hydrocarbon backbone prevent dissolution in water. |

Note: This table provides general guidance. The precise solubility of a specific Boc-protected amino ketone should be determined experimentally.

Stability and Storage

Boc-protected amino ketones are generally stable compounds under standard laboratory conditions. The primary liabilities are exposure to acidic conditions and high temperatures.

-

Acid Lability: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] Care should be taken to avoid acidic conditions during workup and purification unless deprotection is intended.

-

Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to the degradation of the Boc group.[3] For this reason, it is advisable to store these compounds in a cool, dry place. For long-term storage, refrigeration (-4 to -20 °C) is recommended.[7]

-

Basic and Nucleophilic Stability: The Boc group is stable to a wide range of basic and nucleophilic conditions, which is a key advantage of this protecting group.[3]

-

Stability to Catalytic Hydrogenation: The Boc group is stable under the conditions of catalytic hydrogenation, providing orthogonality with other protecting groups like the benzyloxycarbonyl (Cbz) group.[3]

Synthesis and Purification Strategies

The synthesis of Boc-protected amino ketones can be broadly categorized into methods for α-amino ketones and β-amino ketones.

Synthesis of N-Boc-α-amino Ketones

Several methods exist for the synthesis of N-Boc-α-amino ketones, often starting from N-Boc-amino acids or their derivatives. One common approach involves the activation of the carboxylic acid and subsequent reaction with an organometallic reagent. Another strategy is the direct α-amination of ketones.[8]

Synthesis of N-Boc-β-amino Ketones

The Mannich reaction is a classic and highly effective method for the synthesis of β-amino ketones.[9] More recently, flow chemistry protocols have been developed for the synthesis of N-Boc-β-amino ketones, offering advantages in terms of safety, efficiency, and scalability.[2]

Purification and Crystallization

Purification of Boc-protected amino ketones is typically achieved by flash column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

For obtaining crystalline material, which is often desirable for long-term storage and accurate characterization, recrystallization is the preferred method. Many Boc-protected amino ketones are initially isolated as oils or amorphous solids after chromatography. A seeding and pulping technique can be effective in these cases.[4]

Experimental Protocols

Protocol 1: Synthesis of an N-Boc-β-amino Ketone via a Flow Protocol

This protocol is adapted from a literature procedure for the synthesis of N-Boc-β-amino ketones.[2]

Objective: To synthesize an N-Boc-β-amino ketone from an α,β-unsaturated ketone in a two-step, one-pot flow process.

Step 1: β-Azidation

-

Prepare a solution of the α,β-unsaturated ketone (1.0 eq.) in a suitable solvent (e.g., acetonitrile).

-

Add trimethylsilyl azide (TMSN₃, 1.1 eq.).

-

Pump the reaction mixture through a packed-bed reactor containing a solid-supported fluoride catalyst (e.g., Amberlyst-F) at 60 °C.

-

Monitor the reaction by an in-line analytical technique (e.g., IR) or by collecting and analyzing aliquots by TLC or GC-MS to confirm the formation of the β-azido ketone.

Step 2: Reduction and Boc Protection

-

To the solution of the crude β-azido ketone from Step 1, add formic acid (1.0 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.).

-

Pump this mixture through a packed-bed reactor containing a palladium on alumina catalyst (Pd/Al₂O₃).

-

The azide is reduced to the primary amine, which is then immediately trapped by the Boc₂O to form the N-Boc-β-amino ketone.

-

The product is collected at the outlet of the reactor. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the crystallization of a Boc-protected amino ketone that is initially an oil or amorphous solid.[2][4]

-

Dissolve the crude Boc-protected amino ketone in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate or diethyl ether).

-

If the compound is an oil, add a seed crystal of the desired compound if available. If no seed crystal is available, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.

-

Once crystallization has been initiated or if starting with a solid, slowly add a "poor" solvent in which the compound is sparingly soluble (e.g., hexanes or heptane) dropwise with stirring until the solution becomes persistently cloudy.

-

Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to overnight to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of Boc-protected amino ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these molecules.

-

¹H NMR Spectroscopy:

-

Boc Group: A characteristic sharp singlet integrating to 9 protons is observed between δ 1.4-1.5 ppm.

-

NH Proton: A broad singlet or a doublet (if coupled to an adjacent proton) is typically observed between δ 5.0-6.0 ppm. The chemical shift can be highly dependent on the solvent and concentration.

-

α-Protons (to the ketone): These protons typically appear in the range of δ 2.5-3.5 ppm.

-

Protons on the Amino Acid Backbone: The chemical shifts of the α- and β-protons of the amino acid moiety will vary depending on the specific amino acid and whether it is an α- or β-amino ketone. For α-amino ketones, the α-proton will be a multiplet around δ 4.0-5.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

Ketone Carbonyl: The ketone carbonyl carbon typically resonates in the range of δ 200-215 ppm.

-

Boc Carbonyl: The carbamate carbonyl carbon is observed around δ 155-156 ppm.

-

Boc Quaternary Carbon: The quaternary carbon of the tert-butyl group appears around δ 80 ppm.

-

Boc Methyl Carbons: The three methyl carbons of the Boc group give a strong signal around δ 28 ppm.

-

Amino Acid Backbone Carbons: The chemical shifts of the carbons in the amino acid portion will be characteristic of the specific amino acid.[5][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for the rapid confirmation of the key functional groups.

-

N-H Stretch: A moderate absorption is typically seen in the range of 3300-3400 cm⁻¹.

-

C-H Stretches: Absorptions for the aliphatic C-H bonds are observed just below 3000 cm⁻¹.

-

Ketone C=O Stretch: A strong, sharp absorption is expected in the range of 1710-1725 cm⁻¹ for a simple alkyl ketone. Conjugation with an aromatic ring will shift this to a lower wavenumber (1680-1700 cm⁻¹).

-

Carbamate C=O Stretch: A strong, sharp absorption for the Boc group carbonyl is typically observed around 1680-1700 cm⁻¹. This can sometimes overlap with the ketone carbonyl stretch, leading to a broadened or complex peak in this region.[11][12]

Table 3: Characteristic FTIR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (carbamate) | Stretch | 3300 - 3400 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=O (ketone) | Stretch | 1710 - 1725 |

| C=O (Boc carbamate) | Stretch | 1680 - 1700 |

| C-N | Stretch | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

-

Ionization: Electrospray ionization (ESI) is a common technique for these moderately polar molecules.

-

Molecular Ion: The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be observed, confirming the molecular weight of the compound.

-

Fragmentation: A characteristic fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion. Cleavage adjacent to the ketone carbonyl (α-cleavage) is also a common fragmentation pathway for ketones.

Conclusion

Boc-protected amino ketones are of significant strategic value in contemporary organic synthesis. A thorough understanding of their physical properties is paramount for their effective utilization. This guide has provided a detailed overview of the key physicochemical characteristics of these compounds, including their melting points, solubility profiles, and stability. By leveraging the provided synthesis, purification, and analytical protocols, researchers can confidently prepare, handle, and characterize these versatile building blocks. The ability to predict and control the physical properties of Boc-protected amino ketones is a critical skill for any scientist working in drug discovery and development, enabling the efficient and reliable construction of complex molecules with desired biological activities.

References

-

Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 2020. URL: [Link]

-

Flow protocol for the preparation of N -Boc- β -amino ketones 3a – g. ResearchGate. URL: [Link]

-

Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC. URL: [Link]

-

10-N-Boc-amino-dec-1-ene. PubChem. URL: [Link]

-

α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. URL: [Link]

-

13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. ResearchGate. URL: [Link]

-

N-1-Boc-Amino-3-cyclopentene Properties. EPA. URL: [Link]

-

N-Boc Amino Acids Research Articles - Page 1. R Discovery. URL: [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. URL: [Link]

-

Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. ResearchGate. URL: [Link]

-

Crystallization method of Boc-amino acid. Eureka | Patsnap. URL: [Link]

-

Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. URL: [Link]

-

X-ray crystallographic structural and NBO data for amino acid pairs from the PDB. ResearchGate. URL: [Link]

- CN112661672A - Crystallization method of Boc-amino acid. Google Patents.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. URL: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. URL: [Link]

-

Preparation and Reactivity of Versatile α-Amino Ketones. Sci-Hub. URL: [Link]

-

X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). ResearchGate. URL: [Link]

-

1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. URL: [Link]

-

Purification, crystallization and preliminary X-ray crystallographic analysis of branched-chain aminotransferase from Deinococcus radiodurans. PMC. URL: [Link]

-

Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. URL: [Link]

-

Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis. PeerJ. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of (3S)-Boc-3-amino-4-phenyl-2-butanone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (3S)-Boc-3-amino-4-phenyl-2-butanone, a key intermediate in pharmaceutical and peptide synthesis.[1] Recognizing the critical role of solubility in drug discovery and development, this document outlines the theoretical principles governing the solubility of this Boc-protected amino ketone, presents a detailed experimental protocol for its empirical determination, and discusses the implications of its solubility profile for synthetic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, purification procedures, and formulation strategies involving this compound.

Introduction: The Significance of (3S)-Boc-3-amino-4-phenyl-2-butanone in Modern Synthesis

(3S)-Boc-3-amino-4-phenyl-2-butanone, with CAS Number 85613-64-5, is a chiral building block of significant interest in the synthesis of bioactive molecules and pharmaceuticals, particularly in the development of treatments for neurological disorders.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a ketone, and a phenyl group, makes it a versatile precursor for the introduction of a specific stereocenter in complex target molecules.[1] The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, a crucial feature in multi-step syntheses.[2][3]

The solubility of this intermediate in organic solvents is a fundamental physical property that dictates its handling, reactivity, and purification. A thorough understanding of its solubility profile is paramount for efficient process development, enabling chemists to select appropriate solvent systems for homogenous reaction mixtures, effective crystallizations, and chromatographic separations. This guide aims to provide both the theoretical foundation and the practical methodology for characterizing the solubility of (3S)-Boc-3-amino-4-phenyl-2-butanone.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The molecular structure of (3S)-Boc-3-amino-4-phenyl-2-butanone (Figure 1) contains both polar and non-polar moieties, leading to a nuanced solubility behavior.

-

Non-polar character: The phenyl ring and the bulky tert-butyl group of the Boc protector are hydrophobic and contribute to its solubility in non-polar solvents through van der Waals interactions.[2]

-

Polar character: The ketone and the carbamate functionalities introduce polarity through dipole-dipole interactions and the potential for hydrogen bonding (as a hydrogen bond acceptor at the carbonyl oxygens). This suggests solubility in polar aprotic and, to some extent, polar protic solvents.

Based on these structural features, a qualitative prediction of solubility in various classes of organic solvents can be made.

Table 1: Predicted Solubility of (3S)-Boc-3-amino-4-phenyl-2-butanone in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | Low to Moderate | The presence of polar functional groups limits solubility in highly non-polar solvents. The phenyl group may enhance solubility in aromatic solvents like toluene over aliphatic ones like hexane. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | These solvents can engage in dipole-dipole interactions with the ketone and carbamate groups. The absence of a hydrogen-bonding donor group in the solvent prevents competition with potential solute-solute interactions. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to Good | The carbamate and ketone groups can act as hydrogen bond acceptors. However, the bulky non-polar groups may limit extensive solvation by these smaller, highly polar molecules. |

| Ethers | Diethyl ether, Dioxane | Moderate to Good | These solvents have moderate polarity and can solvate the compound effectively. Dioxane, being more polar than diethyl ether, is expected to be a better solvent.[4] |

The following diagram illustrates the relationship between the structural features of (3S)-Boc-3-amino-4-phenyl-2-butanone and its predicted solubility.

Caption: Relationship between molecular structure and predicted solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.[5][6] This method involves equilibrating an excess of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

(3S)-Boc-3-amino-4-phenyl-2-butanone (white or off-white powder)[1]

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation:

-

Accurately weigh an excess amount of (3S)-Boc-3-amino-4-phenyl-2-butanone into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.[5] The time required for equilibration may vary and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[7]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step removes any remaining fine particles.[7]

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of (3S)-Boc-3-amino-4-phenyl-2-butanone.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor.

-

Self-Validating System and Causality

-

Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution was achieved, which is the definition of thermodynamic solubility.[8]

-

Equilibration Time: Running a time-course experiment (e.g., sampling at 12, 24, and 48 hours) can validate that the system has reached equilibrium. The solubility value should plateau over time.

-

Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

Phase Separation Technique: Centrifugation followed by filtration is a robust method to separate the liquid and solid phases. Filtration alone may lead to underestimation due to adsorption of the compound onto the filter material, while centrifugation alone may result in an overestimation if fine particles remain in the supernatant.[7]

Safety and Handling

While specific OSHA hazards are not listed for (3S)-Boc-3-amino-4-phenyl-2-butanone, it is prudent to handle it with standard laboratory safety precautions.[9] This includes using personal protective equipment such as safety glasses, gloves, and a lab coat.[9][10] Operations that may generate dust should be performed in a well-ventilated area or a fume hood.[9] The compound should be stored in a tightly closed container in a dry, well-ventilated place, with some suppliers recommending refrigeration (2-8°C).[1] It is incompatible with strong oxidizing agents and strong acids.[9]

Conclusion

The solubility of (3S)-Boc-3-amino-4-phenyl-2-butanone in organic solvents is a critical parameter for its effective use in organic synthesis and pharmaceutical development. While theoretical predictions based on its molecular structure provide a useful starting point, empirical determination through a robust experimental protocol, such as the shake-flask method, is essential for obtaining accurate quantitative data. The detailed methodology presented in this guide provides a framework for researchers to systematically evaluate the solubility of this important chiral building block, thereby facilitating its application in the synthesis of complex molecules and accelerating the drug discovery process.

References

- Safety Data Sheet. (n.d.).

- Boc-(3S)-3-amino-4-phenyl-2-butanone | 85613-64-5. (n.d.). Sigma-Aldrich.

- Boc-(3S)-3-amino-4-phenyl-2-butanone. (n.d.). Chem-Impex.

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. (2025, December). BenchChem.

- 2 - SAFETY DATA SHEET. (2025, December 22).

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Boc-(3S)-3-amino-4-phenyl-2-butanone | CAS 85613-64-5 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- BOC-ON. (n.d.). Sigma-Aldrich.

- 3-(Boc-amino)-1-phenyl-2-butanone | 1423025-86-8. (n.d.). Sigma-Aldrich.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- 3-Phenyl-2-butanone | CAS 769-59-5. (n.d.). CymitQuimica.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. raytor.com [raytor.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

Stability of (3S)-Boc-3-amino-4-phenyl-2-butanone Under Ambient Conditions: An In-depth Technical Guide

Introduction

(3S)-Boc-3-amino-4-phenyl-2-butanone is a chiral building block of significant interest in pharmaceutical and organic synthesis. Its structural features, comprising a Boc-protected amine, a ketone, and a chiral center, make it a valuable intermediate for the synthesis of a variety of complex molecules. The stability of this compound under typical storage and handling conditions is a critical parameter that influences its shelf-life, purity, and suitability for use in sensitive synthetic applications. This guide provides a comprehensive technical overview of the stability of (3S)-Boc-3-amino-4-phenyl-2-butanone, detailing its potential degradation pathways, recommended storage conditions, and a systematic approach to its stability assessment through forced degradation studies.

The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under a range of conditions, yet its lability to acid provides a strategic advantage in multi-step synthesis.[1] However, the presence of a β-amino ketone moiety introduces specific stability considerations, particularly susceptibility to retro-Mannich type reactions.[2] This guide will delve into the chemical principles governing the stability of this molecule, providing researchers, scientists, and drug development professionals with the necessary insights to ensure its integrity throughout its lifecycle.

Chemical Structure and Physicochemical Properties

A thorough understanding of the stability of (3S)-Boc-3-amino-4-phenyl-2-butanone begins with its structural and physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₃ | Chem-Impex |

| Molecular Weight | 263.33 g/mol | Chem-Impex |

| Appearance | White or off-white powder | Chem-Impex |

| Chirality | (3S) enantiomer | N/A |

| CAS Number | 85613-64-5 | Chem-Impex |

| Recommended Storage | 0-8°C | Chem-Impex |

Anticipated Degradation Pathways

Based on the functional groups present in (3S)-Boc-3-amino-4-phenyl-2-butanone, several degradation pathways can be anticipated under ambient and stress conditions. A forced degradation study is designed to intentionally degrade the compound to identify these potential degradation products and pathways.[3]

Figure 1: Proposed degradation pathways for (3S)-Boc-3-amino-4-phenyl-2-butanone.

Acid-Catalyzed Deprotection

The Boc protecting group is susceptible to cleavage under acidic conditions.[1] This is the most anticipated degradation pathway in an acidic environment, leading to the formation of the free amine, (3S)-3-amino-4-phenyl-2-butanone, and gaseous byproducts (isobutylene and carbon dioxide).

Base-Catalyzed Retro-Mannich Reaction

β-Amino ketones are known to undergo a retro-Mannich (or dealdol) reaction under basic or even neutral pH conditions.[2] This reaction involves the elimination of the amino group, leading to the formation of an α,β-unsaturated ketone (4-phenyl-3-buten-2-one) and Boc-amine. This is a significant stability concern, particularly in aqueous solutions.

Oxidative Degradation

The ketone functionality and the benzylic position are potentially susceptible to oxidation. Oxidizing agents could lead to a variety of degradation products, including the formation of carboxylic acids or other oxygenated species. Functional groups with labile hydrogens, such as the benzylic carbon in this molecule, can be susceptible to oxidation.[3]

Photodegradation

Compounds containing a phenyl ketone moiety can be sensitive to light.[4][5] UV radiation can promote the formation of radical intermediates, leading to a complex mixture of photolytic degradation products. The presence of carbonyl groups makes molecules susceptible to photodegradation through a free radical mechanism.[6]

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. While the compound is a solid with a likely higher thermal stability, prolonged exposure to heat, especially above its melting point, could lead to decomposition.

Chiral Stability: Racemization

The chiral center at the C3 position is alpha to the ketone. Under acidic or basic conditions, enolization or enolate formation can occur. This process leads to a planar intermediate, and subsequent reprotonation can occur from either face, resulting in racemization.[7] Monitoring the enantiomeric purity under stress conditions is therefore crucial.

Experimental Protocol for a Forced Degradation Study

To systematically evaluate the stability of (3S)-Boc-3-amino-4-phenyl-2-butanone, a forced degradation study should be conducted. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[8]

Figure 2: Experimental workflow for the forced degradation study.

Methodology

-

Preparation of Stock Solution: Prepare a stock solution of (3S)-Boc-3-amino-4-phenyl-2-butanone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at room temperature or elevated temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature and monitor for degradation.

-

Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature and monitor for degradation.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating chiral HPLC method.

Stability-Indicating Analytical Method

A robust analytical method is essential to separate the intact compound from its degradation products and to monitor its chiral purity. A chiral High-Performance Liquid Chromatography (HPLC) method is the technique of choice.[9][10][11]

Proposed Chiral HPLC Method

| Parameter | Recommended Condition | Justification |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD) | Provides enantioselectivity for the separation of (3S) and potential (3R) enantiomers. |

| Mobile Phase | n-Hexane/Isopropanol or n-Hexane/Ethanol with a small amount of an amine modifier (e.g., diethylamine) | Common mobile phases for normal-phase chiral separations, offering good resolution. The amine modifier improves peak shape for basic compounds. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard HPLC columns. |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | The phenyl ketone chromophore allows for sensitive UV detection. |

| Injection Volume | 10 µL | A standard injection volume. |

| Column Temperature | 25°C | To ensure reproducible retention times. |

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and concise manner to facilitate interpretation.

Table 2: Summary of Forced Degradation Results (Hypothetical Data)

| Stress Condition | Duration | % Degradation of (3S)-Boc-3-amino-4-phenyl-2-butanone | Major Degradation Products (Retention Time) | % Racemization |

| 0.1 M HCl (60°C) | 24 h | 15.2 | DP1 (t_R = 5.8 min) | 5.1 |

| 0.1 M NaOH (RT) | 8 h | 18.5 | DP2 (t_R = 8.2 min), DP3 (t_R = 9.5 min) | 8.3 |

| 3% H₂O₂ (RT) | 24 h | 7.8 | DP4 (t_R = 6.5 min) | < 1.0 |

| Heat (80°C, solid) | 48 h | 2.1 | Minor peaks | < 0.5 |

| Photolytic (UV/Vis) | 72 h | 11.3 | Multiple minor peaks | 2.4 |

DP = Degradation Product; t_R = Retention Time

Characterization of Degradation Products

To confirm the proposed degradation pathways, the major degradation products should be characterized using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The fragmentation patterns of the parent compound and its degradants will provide structural information. For instance, under ESI-CID, Boc-protected compounds often show characteristic losses of isobutylene (56 Da) and the entire Boc group (100 Da).[12] Ketones can undergo α-cleavage, leading to the formation of acylium ions.[13]

Conclusion and Recommendations

Based on its chemical structure, (3S)-Boc-3-amino-4-phenyl-2-butanone is expected to be most susceptible to degradation under acidic and basic conditions. Acid-catalyzed deprotection of the Boc group and base-catalyzed retro-Mannich reaction are the primary anticipated degradation pathways. Furthermore, the chiral center alpha to the ketone is prone to racemization under both acidic and basic stress. The compound is expected to be relatively stable to oxidation and heat in its solid form. Photostability should be considered, and the material should be protected from light.

For optimal stability and to ensure its purity and chiral integrity, (3S)-Boc-3-amino-4-phenyl-2-butanone should be stored as a solid in a well-sealed container at the recommended temperature of 0-8°C, protected from light and moisture. Solutions should be prepared fresh and, if storage is necessary, should be kept under acidic conditions and at low temperatures to minimize degradation. A validated stability-indicating chiral HPLC method is essential for the quality control of this important synthetic intermediate.

References

-

CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. [Link]

-

Racemization of Carbonyl Compounds. (2016, September 3). AK Lectures. [Link]

-

Selective photodegradation of ketone-based polymers. ChemRxiv. [Link]

-

Controlled Photodegradation of Phenyl Vinyl Ketone Polymers by Reinforcement with Softer Networks. (2023, July 10). RSC Publishing. [Link]

-

19.11: Racemization. (2021, March 5). Chemistry LibreTexts. [Link]

-

Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks. RSC Publishing. [Link]

-

Photocatalytic Conversion of β-O-4 Lignin Model Dimers: The Effect of Benzylic Ketones on Reaction Pathway. MDPI. [Link]

-

Changing Self‐Assembly Through Degradation: Phenyl Vinyl Ketone Polymer Nanoparticles Under Light. (2025, September 8). ResearchGate. [Link]

-

Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? (2018, March 26). ACS Omega - ACS Publications. [Link]

-

Racemization of Aldehydes and Ketones. (2014, March 31). YouTube. [Link]

-

Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. (2025, August 5). ResearchGate. [Link]

-

Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. PubMed. [Link]

-

Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry. (2008, September 15). PubMed. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

-

Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. (2015, May 15). PubMed. [Link]

-

Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. (2025, December 14). Scribd. [Link]

-

Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. (2010, July 1). Arabian Journal of Chemistry. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source.

- 834 - CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMUL

-

Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. 质谱学报. [Link]

-

12.3 Mass Spectrometry of Some Common Functional Groups. (2023, September 20). Organic Chemistry | OpenStax. [Link]

-

Forced Degradation Studies Research Articles - Page 1. R Discovery. [Link]

- TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Unknown Source.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. aklectures.com [aklectures.com]

- 8. researchgate.net [researchgate.net]

- 9. Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

Comprehensive Safety Data and Handling Whitepaper: (3S)-Boc-3-amino-4-phenyl-2-butanone

Executive Summary & Scientific Context

(3S)-Boc-3-amino-4-phenyl-2-butanone (CAS: 85613-64-5) is a highly specialized chiral α-aminoketone utilized extensively in medicinal chemistry[1]. As a critical building block, it is primarily employed in the synthesis of complex peptidomimetics, most notably HIV and HCV protease inhibitors[1]. Standard Safety Data Sheets (SDS) often provide generic handling advice that lacks the mechanistic context required by advanced research facilities. This whitepaper bridges that gap by providing a causality-driven framework for the physicochemical profiling, synthetic utilization, and self-validating safety protocols required to handle this intermediate safely and effectively.

Physicochemical Profiling & Causality of Hazards

Understanding the molecular architecture of (3S)-Boc-3-amino-4-phenyl-2-butanone is essential for predicting its reactivity and hazard profile. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability under basic conditions but introduces specific vulnerabilities[2].

Table 1: Physicochemical & Hazard Profiling

| Parameter | Value | Causality / Implication |

| Chemical Name | (3S)-Boc-3-amino-4-phenyl-2-butanone | Chiral center at C3 dictates downstream stereochemistry. |

| CAS Number | 85613-64-5 | Unique identifier for regulatory tracking[3]. |

| Molecular Formula | C15H21NO3 | High carbon count indicates significant lipophilicity[3]. |

| Molecular Weight | 263.31 g/mol | Requires precise stoichiometric calculation for reductions[3]. |

| Storage Temperature | 2-8°C | Prevents thermal deprotection of the Boc group[4]. |

| Appearance | White to off-white solid | Dust generation risk; requires respiratory protection. |

Mechanistic Hazard Causality:

-

Thermal Decomposition: The Boc group is susceptible to acid-catalyzed or thermal degradation. If exposed to strong acids or high heat, it decomposes into isobutylene gas and carbon dioxide. This creates a severe pressurization hazard if stored in sealed glass containers at room temperature.

-

Biological Reactivity: The lipophilic phenyl ring enhances the molecule's ability to penetrate the stratum corneum (skin barrier). Once absorbed, the electrophilic ketone moiety can theoretically react with nucleophilic biological amines, leading to potential sensitization or irritation.

Experimental Synthetic Workflow & Utility

In drug development, this compound is frequently subjected to diastereoselective reduction to yield (2R,3S)-Boc-3-amino-4-phenyl-2-butanol, an essential precursor for chiral epoxides[1].

Fig 1: Diastereoselective reduction workflow of (3S)-Boc-3-amino-4-phenyl-2-butanone to amino alcohol.

Self-Validating Experimental Protocol: Diastereoselective Reduction

Objective: Convert the α-aminoketone to the corresponding amino alcohol with high stereocontrol.

-

Preparation & Dissolution: Dissolve 1.0 eq of (3S)-Boc-3-amino-4-phenyl-2-butanone in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere. Causality: Methanol serves as both a solvent and a proton source, facilitating the hydride transfer mechanism.

-

Thermal Control: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to maximize diastereomeric excess (d.e.). This locks the substrate into a rigid conformation dictated by the Felkin-Anh model, preventing unwanted epimerization at the C3 chiral center.

-

Reagent Addition: Slowly add 1.5 eq of Sodium Borohydride (NaBH4) in portions. Causality: Portion-wise addition prevents rapid exothermic spikes that could compromise stereocontrol or cause solvent boil-off.

-

Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) eluent system. The reaction is deemed complete and self-validated when the UV-active starting material spot is entirely consumed.

-

Quenching & Extraction: Quench the reaction at 0°C with saturated aqueous NH4Cl. Causality: A mild acidic quench neutralizes excess borohydride safely without stripping the acid-sensitive Boc protecting group. Extract the aqueous layer with Ethyl Acetate (EtOAc), wash with brine, dry over Na2SO4, and concentrate in vacuo.

Safety Protocols: A Self-Validating Handling System

Standard safety measures must be elevated when handling pharmaceutical intermediates that possess both lipophilic and reactive moieties.

Fig 2: Logical decision tree for spill response and safe handling of the chemical intermediate.

Self-Validating Safety Protocol: Spill Response & Decontamination

-

Risk Assessment & Isolation: Immediately isolate the spill area. If the spill involves dry powder, disable local forced-air systems to prevent aerosolization. Causality: Airborne dust of lipophilic pharmaceutical intermediates can rapidly absorb through respiratory mucosa, leading to systemic exposure.

-

PPE Selection: Don a NIOSH-approved N95 or P100 particulate respirator, chemical safety goggles, and double-layered nitrile gloves. Causality: Nitrile provides an excellent barrier against the solid compound. Double-gloving ensures that if the outer glove is contaminated during cleanup, it can be safely doffed without exposing the skin.

-

Containment: Cover the solid spill with damp sand or vermiculite. Causality: Dampening the absorbent prevents dust generation during the mechanical sweeping process.

-

Collection & Validation: Carefully sweep the mixture into a sealable, chemically compatible high-density polyethylene (HDPE) waste container. Self-Validation: Perform a secondary wipe-down with a methanol-soaked rag. The decontamination is validated when a final dry wipe shows no visual residue under standard laboratory lighting.

-

Disposal & Storage: Label the container as "Hazardous Chemical Waste: Boc-Aminoketone / Solid" and route to environmental health and safety (EHS) for incineration. For pristine material, ensure storage at 2-8°C[4].